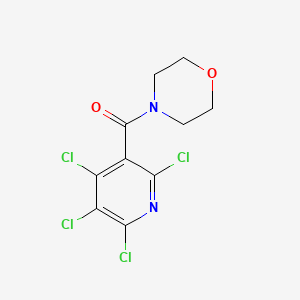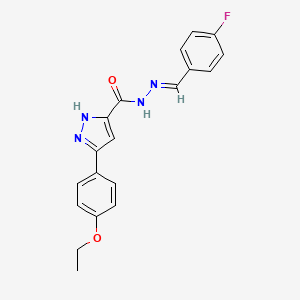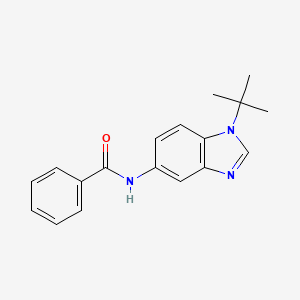
4-(2,4,5,6-TETRACHLOROPYRIDINE-3-CARBONYL)MORPHOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine is a chlorinated heterocyclic compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a morpholine ring attached to a tetrachloropyridine moiety. The presence of multiple chlorine atoms makes it highly reactive and suitable for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5,6-tetrachloropyridine-3-carbonyl)morpholine typically involves the reaction of 2,4,5,6-tetrachloropyridine with morpholine. One common method is to use a nucleophilic substitution reaction where morpholine acts as the nucleophile, displacing a leaving group on the tetrachloropyridine ring. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and may require a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of high-purity starting materials and stringent control of reaction parameters are crucial for achieving consistent quality in large-scale production .
化学反应分析
Types of Reactions
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions would result in biaryl compounds .
科学研究应用
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2,4,5,6-tetrachloropyridine-3-carbonyl)morpholine involves its interaction with various molecular targets. The electron-deficient nature of the tetrachloropyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or activators of specific enzymes or receptors .
相似化合物的比较
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
2,3,5,6-Tetrachloropyridine: Lacks the carbonyl and morpholine groups, making it less versatile in certain applications.
4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine: Contains a phenylsulfonyl group instead of a morpholine ring, leading to different chemical properties and applications.
Uniqueness
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine is unique due to its combination of a highly reactive tetrachloropyridine ring and a morpholine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
morpholin-4-yl-(2,4,5,6-tetrachloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2O2/c11-6-5(8(13)15-9(14)7(6)12)10(17)16-1-3-18-4-2-16/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPCVQHJDCZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)
![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)
![DIMETHYL(2-{5-METHYL-3-[(MORPHOLIN-4-YL)METHYL]-1H-INDOL-2-YL}ETHYL)AMINE](/img/structure/B5565158.png)
![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)
![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![2-[(E)-(4-chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B5565199.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)
![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)
![N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5565249.png)
